molecular formula C8H8ClF2NO2 B1456801 Methyl 3-amino-2,6-difluorobenzoate hydrochloride CAS No. 1392273-41-4

Methyl 3-amino-2,6-difluorobenzoate hydrochloride

Cat. No.: B1456801
CAS No.: 1392273-41-4
M. Wt: 223.6 g/mol
InChI Key: TWQXWBSPOVGBBW-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,6-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C8H7F2NO2·HCl It is a derivative of benzoic acid, characterized by the presence of amino and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,6-difluorobenzoate hydrochloride typically involves the reduction of methyl 2,6-difluoro-3-nitrobenzoate. The reduction process can be carried out using palladium on activated carbon (Pd/C) as a catalyst in the presence of hydrogen gas (H2) and ethanol (EtOH) as the solvent. The reaction mixture is stirred under a hydrogen atmosphere until the starting material is fully consumed, as determined by thin-layer chromatography (TLC). The product is then isolated by filtration and removal of volatiles .

Industrial Production Methods

Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,6-difluorobenzoate hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Reduction: Palladium on activated carbon (Pd/C), hydrogen gas (H2), ethanol (EtOH).

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Methyl 3-amino-2,6-difluorobenzoate.

    Substitution: Derivatives with substituted amino groups.

    Oxidation: Oxidized benzoic acid derivatives.

Scientific Research Applications

Methyl 3-amino-2,6-difluorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,6-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The amino and difluoro substituents on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2,6-difluorobenzoate
  • Methyl 2,6-difluorobenzoate
  • Methyl 3-nitro-2,6-difluorobenzoate

Uniqueness

Methyl 3-amino-2,6-difluorobenzoate hydrochloride is unique due to the presence of both amino and difluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 3-amino-2,6-difluorobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c1-13-8(12)6-4(9)2-3-5(11)7(6)10;/h2-3H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQXWBSPOVGBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720988
Record name Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392273-41-4
Record name Methyl 3-amino-2,6-difluorobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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